molecular formula C11H11NO3 B2413278 3-(5-Oxopyrrolidin-3-yl)benzoic acid CAS No. 1517604-84-0

3-(5-Oxopyrrolidin-3-yl)benzoic acid

Cat. No.: B2413278
CAS No.: 1517604-84-0
M. Wt: 205.213
InChI Key: KCGPFGJXWNJLNY-UHFFFAOYSA-N
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Description

3-(5-Oxopyrrolidin-3-yl)benzoic acid is an organic compound with the molecular formula C11H11NO3 It is characterized by a benzoic acid moiety attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Oxopyrrolidin-3-yl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with a suitable pyrrolidinone derivative. One common method is the cyclization of 3-aminobenzoic acid with succinic anhydride under acidic conditions to form the pyrrolidinone ring . The reaction is usually carried out in a solvent such as toluene or acetic acid, with heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(5-Oxopyrrolidin-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Oxopyrrolidin-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Oxopyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Oxopyrrolidin-1-yl)benzoic acid
  • 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid
  • 3-(5-Oxopyrrolidin-2-yl)propanoate

Uniqueness

3-(5-Oxopyrrolidin-3-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The position of the oxo group on the pyrrolidinone ring and the attachment to the benzoic acid moiety influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

3-(5-oxopyrrolidin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-5-9(6-12-10)7-2-1-3-8(4-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGPFGJXWNJLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517604-84-0
Record name 3-(5-oxopyrrolidin-3-yl)benzoic acid
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